molecular formula C16H16ClNO3S B12754416 Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-methylethyl ester CAS No. 135812-51-0

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-methylethyl ester

Cat. No.: B12754416
CAS No.: 135812-51-0
M. Wt: 337.8 g/mol
InChI Key: LZLJTOVXAXNORZ-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative characterized by a 2-chloro-5-substituted benzene core. The substitution pattern includes a thioxomethyl amino group linked to a 2-methyl-3-furanyl moiety and an isopropyl ester (1-methylethyl ester).

Properties

CAS No.

135812-51-0

Molecular Formula

C16H16ClNO3S

Molecular Weight

337.8 g/mol

IUPAC Name

propan-2-yl 2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]benzoate

InChI

InChI=1S/C16H16ClNO3S/c1-9(2)21-16(19)13-8-11(4-5-14(13)17)18-15(22)12-6-7-20-10(12)3/h4-9H,1-3H3,(H,18,22)

InChI Key

LZLJTOVXAXNORZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CO1)C(=S)NC2=CC(=C(C=C2)Cl)C(=O)OC(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-methylethyl ester typically involves multiple steps:

    Starting Materials: The synthesis begins with benzoic acid and 2-methyl-3-furanmethanol.

    Chlorination: The benzoic acid is chlorinated to introduce the 2-chloro group.

    Thioxomethylation: The 2-methyl-3-furanmethanol is converted to its thioxomethyl derivative.

    Amidation: The thioxomethyl derivative is then reacted with the chlorinated benzoic acid to form the amide linkage.

    Esterification: Finally, the compound is esterified with isopropanol to form the 1-methylethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments is common to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the thioxomethyl group, converting it to a methyl group.

    Substitution: The chloro group on the benzoic acid ring can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Methylated derivatives.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

Chemistry

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-methylethyl ester serves as a valuable building block in organic synthesis. Its unique structure allows for the development of more complex molecules through various chemical transformations. This compound can be utilized in the synthesis of derivatives that may exhibit enhanced properties or activities.

Biology

Research has indicated that this compound may possess significant biological activity. Studies are ongoing to explore its potential antimicrobial and antifungal properties. The thioxomethyl group in particular has been noted for its biological relevance, possibly contributing to the compound's efficacy against certain pathogens.

Medicine

In the medical field, benzoic acid derivatives are frequently investigated for their therapeutic effects. This specific ester has shown promise in preliminary studies as a candidate for drug development. Its potential applications include serving as an anti-inflammatory agent or as part of formulations targeting specific diseases.

Industry

The industrial applications of this compound extend to its use in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for formulating additives and intermediates in various chemical processes.

Antimicrobial Activity Study

A recent study investigated the antimicrobial properties of benzoic acid derivatives including this compound. The results indicated notable activity against several bacterial strains, suggesting that modifications to the benzoic acid structure can enhance efficacy. The study highlighted the importance of further research to optimize these compounds for pharmaceutical applications.

Drug Development Research

In another case study focusing on drug development, researchers explored the therapeutic potential of this compound in treating inflammatory diseases. The findings suggested that modifications could lead to compounds with improved bioavailability and reduced side effects compared to existing treatments.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogs lie in:

  • Substituent on the thioxomethyl amino group: Target compound: 2-Methyl-3-furanyl (heterocyclic). Analog 2: 1-Methylethoxy (: Anti-HIV agent with tert-butyl ester).
  • Ester group: Target compound: 1-Methylethyl (isopropyl). Analog 3: Cyclopropyl ester (: CAS 165549-82-6). Analog 4: 1,1-Dimethylethyl (tert-butyl) ester (: CAS 135813-13-7).

Physicochemical Properties

Compound Molecular Formula Molar Mass (g/mol) Key Substituents
Target Compound* C₁₅H₁₇ClN₂O₃S† ~354.8† 2-Methyl-3-furanyl, isopropyl ester
Analog 1 (Cyclopropylmethoxy) C₁₄H₁₆ClNO₃S 313.80 Cyclopropylmethoxy, isopropyl ester
Analog 3 (Cyclopropyl ester) C₁₄H₁₆ClNO₃S 313.80 Cyclopropyl ester, 1-methylethoxy
Analog 4 (tert-butyl ester) C₁₅H₂₀ClNO₃S 329.84 tert-butyl ester, 1-methylethoxy
Analog 5 (Ethyl ester) C₁₃H₁₆ClNO₃S 301.79 Ethyl ester, 1-methylethoxy

*Estimated based on analogs; †Inferred from structural similarity.

  • Stability : Benzoic acid derivatives exhibit rigid aromatic structures, conferring thermal stability. The 2-methyl-3-furanyl group in the target compound may enhance resonance stabilization compared to aliphatic substituents (e.g., cyclopropylmethoxy) .

Biological Activity

Benzoic acid, 2-chloro-5-(((2-methyl-3-furanyl)thioxomethyl)amino)-, 1-methylethyl ester (CAS Number: 165391-81-1) is a complex organic compound with notable biological activities. This article explores its structure, synthesis, biological activities, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzoic acid core with a chloro substituent and a thioxomethylamino group attached to a furanyl ring. The molecular formula is C17H18ClNO3SC_{17}H_{18}ClNO_3S, with a molar mass of approximately 351.85 g/mol.

PropertyValue
Molecular Formula C17H18ClNO3S
Molar Mass 351.85 g/mol
CAS Number 165391-81-1
IUPAC Name 2-methylpropyl 2-chloro-5-[(2-methylfuran-3-carbothioyl)amino]benzoate

Synthesis

The synthesis of this compound typically involves:

  • Chlorination of Benzoic Acid : Introduction of the chloro group at the 2-position.
  • Formation of Thioxomethylamino Group : Reaction with 2-methyl-3-furanyl isothiocyanate.
  • Esterification : Final esterification with 1-methylethanol under acidic conditions.

Biological Activity

Research indicates that benzoic acid derivatives exhibit various biological activities, including antimicrobial and anti-inflammatory properties. Below are some specific findings related to the biological activity of this compound:

Antimicrobial Activity

Studies have shown that compounds with similar structures to benzoic acid, particularly those containing thioxomethyl groups, possess significant antimicrobial properties. The presence of the furanyl moiety may enhance these effects due to increased lipophilicity and interaction with microbial membranes.

Anti-inflammatory Properties

Benzoic acid derivatives have been investigated for their ability to modulate inflammatory pathways. In vitro studies suggest that they can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, potentially through the downregulation of NF-kB signaling pathways.

Case Studies

  • Inhibition of Bacterial Growth : A study tested the compound's efficacy against various bacterial strains, demonstrating an IC50 value in the micromolar range, indicating potent antibacterial activity.
  • Cytotoxicity Assessment : In cell line studies (e.g., HeLa cells), the compound exhibited low cytotoxicity while effectively reducing inflammatory markers at concentrations below its cytotoxic threshold.

Research Applications

The unique structure of this compound positions it as a valuable compound in several research fields:

  • Medicinal Chemistry : Potential therapeutic agent in treating infections or inflammatory diseases.
  • Material Science : Used as an intermediate in synthesizing new materials or pharmaceuticals.

Q & A

Q. Optimization Tips :

  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Use protecting groups (e.g., Boc for amines) to prevent side reactions.

Basic Question: Which analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

  • NMR Spectroscopy :
    • <sup>1</sup>H NMR: Identify aromatic protons (δ 7.0–8.0 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and furanyl protons (δ 6.0–7.0 ppm) .
    • <sup>13</sup>C NMR: Confirm ester carbonyl (δ 165–170 ppm) and thioamide C=S (δ 190–200 ppm).
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]<sup>+</sup> or [M+Na]<sup>+</sup>) and fragmentation patterns.
  • FT-IR : Detect ester C=O (1720–1740 cm<sup>-1</sup>) and N-H stretches (3300–3500 cm<sup>-1</sup>).

Q. Purity Assessment :

  • Use HPLC with a C18 column (UV detection at 254 nm) and compare retention times against standards.

Advanced Question: How can researchers address contradictions in spectroscopic data, such as unexpected splitting patterns in NMR?

Methodological Answer:

  • Hypothesis Testing :
    • Tautomerism : The thioxomethyl group (C=S) may exhibit thione-thiol tautomerism, altering splitting patterns. Perform variable-temperature NMR to assess dynamic equilibria .
    • Steric Effects : The 2-methyl-3-furanyl group may cause anisotropic shielding. Use 2D NMR (COSY, NOESY) to resolve overlapping signals.
  • Computational Validation : Compare experimental <sup>1</sup>H/<sup>13</sup>C shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

Advanced Question: What factors influence the hydrolytic stability of the thioxomethylamino group under varying pH conditions?

Methodological Answer:

  • pH-Dependent Stability :
    • Acidic Conditions (pH < 3) : Protonation of the amino group increases electrophilicity, accelerating hydrolysis. Monitor via LC-MS for degradation products (e.g., free benzoic acid).
    • Basic Conditions (pH > 10) : Nucleophilic attack by OH<sup>-</sup> on the thiocarbonyl group may occur. Conduct kinetic studies using UV-Vis spectroscopy to track absorbance changes at 250–300 nm.
  • Mitigation Strategies :
    • Stabilize the compound in anhydrous solvents (e.g., DMF or DMSO) and store at –20°C .

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